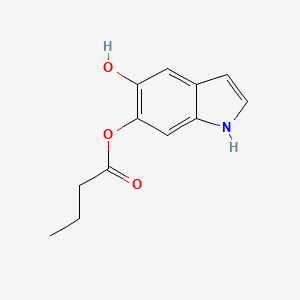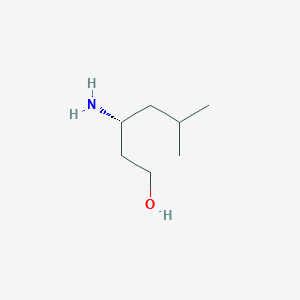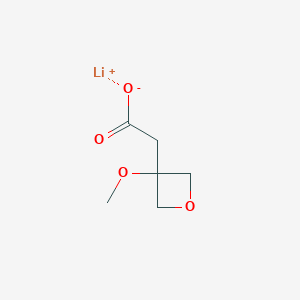
Lithium 2-(3-methoxyoxetan-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(3-methoxyoxetan-3-yl)acetate typically involves the reaction of 2-(3-methoxyoxetan-3-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Lithium 2-(3-methoxyoxetan-3-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other cations in the presence of suitable reagents.
Oxidation and Reduction Reactions:
Addition Reactions: The oxetane ring can open up under certain conditions, allowing for addition reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various lithium salts, while oxidation reactions could produce corresponding oxides or hydroxides.
科学的研究の応用
Lithium 2-(3-methoxyoxetan-3-yl)acetate has several scientific research applications, including:
作用機序
The mechanism of action of Lithium 2-(3-methoxyoxetan-3-yl)acetate is not fully understood. it is believed to involve interactions with various molecular targets, including enzymes and receptors. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatases, which may contribute to its biological effects .
類似化合物との比較
Similar Compounds
- Lithium 2,3,6-trichlorobenzenesulfinate
- Lithium triisopropoxy (6-methylpyridin-2-yl)borate
- Lithium 2-(quinolin-2-yl)acetate
Uniqueness
Lithium 2-(3-methoxyoxetan-3-yl)acetate is unique due to its oxetane ring structure, which imparts distinct chemical properties compared to other organolithium compounds. This structural feature makes it a valuable reagent in organic synthesis and materials science .
特性
分子式 |
C6H9LiO4 |
|---|---|
分子量 |
152.1 g/mol |
IUPAC名 |
lithium;2-(3-methoxyoxetan-3-yl)acetate |
InChI |
InChI=1S/C6H10O4.Li/c1-9-6(2-5(7)8)3-10-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
InChIキー |
GVDXVBULASFXHE-UHFFFAOYSA-M |
正規SMILES |
[Li+].COC1(COC1)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)


![5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)
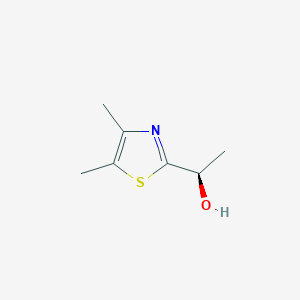
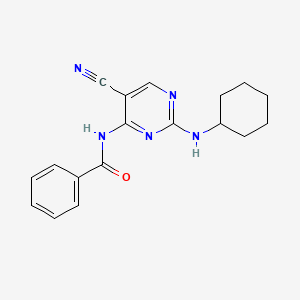
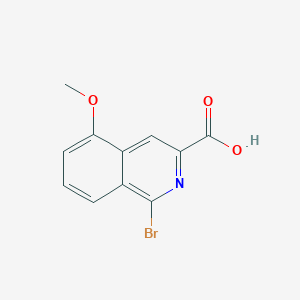
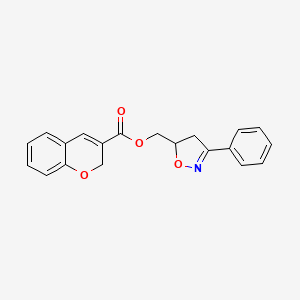
![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)
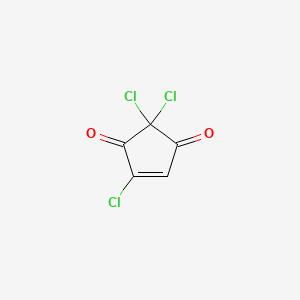
![(S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)
